molecular formula C20H30N2O4 B11373990 2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

Cat. No.: B11373990
M. Wt: 362.5 g/mol
InChI Key: FDCMGIBLJMEVDM-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a morpholinyl group, and a cyclohexylmethyl group attached to an acetamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenol with an appropriate halogenated acetamide derivative under basic conditions to form the methoxyphenoxyacetamide intermediate. This intermediate is then reacted with a morpholinylcyclohexylmethyl halide in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxyphenoxy derivatives, while reduction of the acetamide group can produce amine derivatives.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a ligand for specific receptors or its use in drug delivery systems.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the morpholinyl group can enhance the compound’s solubility and bioavailability. The cyclohexylmethyl group provides structural stability and can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-1-morpholin-4-yl-ethanethione: This compound shares a similar methoxyphenyl group and morpholinyl group but differs in its overall structure and functional groups.

    2-Methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but has an isocyanate functional group instead of an acetamide group.

Uniqueness

2-(2-Methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its structural complexity and versatility make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide

InChI

InChI=1S/C20H30N2O4/c1-24-17-7-3-4-8-18(17)26-15-19(23)21-16-20(9-5-2-6-10-20)22-11-13-25-14-12-22/h3-4,7-8H,2,5-6,9-16H2,1H3,(H,21,23)

InChI Key

FDCMGIBLJMEVDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

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